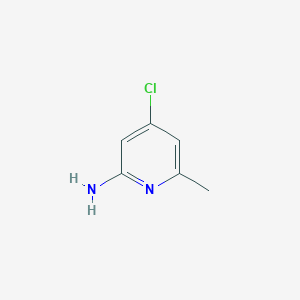

4-Chloro-6-methylpyridin-2-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKMKJOVXQEEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597727 | |

| Record name | 4-Chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36340-61-1 | |

| Record name | 4-Chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Biocatalytic Approaches to Pyridine (B92270) Ring Modifications

The modification of the pyridine ring through biocatalysis represents a growing field of interest, offering environmentally benign and highly selective alternatives to traditional chemical synthesis. Enzymes, with their inherent regio- and stereoselectivity, can catalyze specific transformations on the pyridine nucleus, such as hydroxylation, which can be challenging to achieve through conventional chemical means. This section explores the potential of biocatalytic approaches, particularly focusing on the hydroxylation of chloropyridine derivatives, with a conceptual application to 4-Chloro-6-methylpyridin-2-amine.

The introduction of a hydroxyl group onto a pyridine ring can significantly alter its chemical properties and biological activity, making it a valuable transformation in medicinal chemistry and drug development. Biocatalytic hydroxylation is primarily mediated by a class of enzymes known as monooxygenases, particularly cytochrome P450 enzymes (CYPs), which are ubiquitous in nature and known for their ability to activate inert C-H bonds. nih.gov

Microorganisms, including various species of bacteria and fungi, have been identified as effective whole-cell biocatalysts for the hydroxylation of pyridine derivatives. These organisms possess a diverse array of monooxygenases that can be harnessed for synthetic purposes.

Research Findings from Related Compounds:

While direct biocatalytic hydroxylation of this compound has not been extensively documented in publicly available research, studies on structurally analogous compounds provide valuable insights into the potential enzymatic transformations.

One notable study investigated the biotransformation of 2-amino-4-methyl-3-nitropyridine (B139313) using the fungus Cunninghamella elegans. This transformation yielded three primary products, including hydroxylation at the 5-position of the pyridine ring and hydroxylation of the methyl group. This demonstrates the capability of this fungus to hydroxylate a substituted aminopyridine, suggesting a similar potential for this compound.

In another relevant study, whole cells of Burkholderia sp. MAK1 were used for the oxyfunctionalization of various pyridine derivatives. The research demonstrated the regioselective hydroxylation of 2-aminopyridines substituted at the fourth position (with groups such as methyl or chloro) specifically at the 5-position. researchgate.net This finding is particularly pertinent as it suggests a predictable site of hydroxylation for substrates with a similar substitution pattern to this compound.

The bacterium Rhodococcus is another genus known for its versatile metabolic capabilities, including the hydroxylation of a wide range of organic compounds. nih.govd-nb.info While specific data on chloropyridine hydroxylation is limited, the broad substrate scope of Rhodococcus monooxygenases makes them promising candidates for the biocatalytic modification of this compound. Research on Rhodococcus sp. strain CP-2 has shown its ability to hydroxylate and dechlorinate tetrachlorohydroquinone, indicating its enzymatic machinery can interact with chlorinated aromatic compounds. nih.gov

The following table summarizes key findings from biocatalytic hydroxylation studies on compounds structurally related to this compound.

Interactive Data Table: Biocatalytic Hydroxylation of Substituted Pyridine Derivatives

| Substrate | Biocatalyst | Key Transformation | Product(s) | Reference |

| 2-Amino-4-methyl-3-nitropyridine | Cunninghamella elegans | Hydroxylation | 2-amino-5-hydroxy-4-methyl-3-nitropyridine, 2-amino-4-hydroxymethyl-3-nitropyridine, 2-amino-4-methyl-3-nitropyridine-1-oxide | |

| 2-Aminopyridines (with 4-position substituents e.g., -CH3, -Cl) | Burkholderia sp. MAK1 | Regioselective 5-hydroxylation | 5-Hydroxy-2-aminopyridine derivatives | researchgate.net |

| Tetrachlorohydroquinone | Rhodococcus sp. strain CP-2 | Hydroxylation and Dechlorination | 1,2,4-Trihydroxybenzene | nih.gov |

| Forchlorfenuron (a pyridine derivative) | Cunninghamella elegans | Hydroxylation | 4-Hydroxyphenyl-forchlorfenuron | nih.gov |

These studies collectively suggest that the biocatalytic hydroxylation of this compound is a feasible transformation. The likely site of hydroxylation, based on the precedent set by Burkholderia sp. MAK1 on similar substrates, would be the C5-position of the pyridine ring. The use of whole-cell biocatalysts like Cunninghamella elegans or Rhodococcus species, or isolated monooxygenase enzymes, could provide a green and selective method for the synthesis of novel hydroxylated derivatives of this compound, which may possess unique properties for further chemical exploration and application.

Spectroscopic and Structural Characterization

Application of Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Analysis.core.ac.ukresearchgate.netsigmaaldrich.com

For pyridine (B92270) derivatives, characteristic vibrational bands are well-documented. The N-H stretching vibrations of primary aromatic amines are typically observed in the 3500–3000 cm⁻¹ region. core.ac.uk In similar molecules like 2-amino-5-chloropyridine (B124133) and 2-amino-6-chloropyridine, asymmetric and symmetric N-H stretching bands appear around 3550-3562 cm⁻¹ and 3449-3455 cm⁻¹, respectively, in both FT-IR and FT-Raman spectra. core.ac.uk

The aromatic C-H stretching vibrations in pyridine derivatives are expected in the 3000–3100 cm⁻¹ range. core.ac.uk For instance, in 2-amino-5-chloropyridine, these bands are observed at 3062 cm⁻¹ (FT-IR) and 3063 cm⁻¹ (FT-Raman). core.ac.uk The C-C stretching vibrations within the pyridine ring typically appear in the region of 1600-1750 cm⁻¹. researchgate.net For example, in 2-amino-5-chloropyridine, a characteristic C=C stretching band is seen at 1626 cm⁻¹ in FT-IR and 1620 cm⁻¹ in FT-Raman. core.ac.uk

The in-plane bending modes of the aromatic C-H bonds are generally found between 1000 cm⁻¹ and 1300 cm⁻¹. core.ac.uk Furthermore, the ring breathing mode for pyridine and its derivatives is characteristically found in the 750-900 cm⁻¹ region. researchgate.net The wagging of the –NH₂ group is another identifiable vibration, often appearing in the 400-450 cm⁻¹ range. core.ac.uk

Table 1: Characteristic Vibrational Frequencies for Substituted Pyridines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| N-H Asymmetric Stretch | 3550 - 3562 | core.ac.uk |

| N-H Symmetric Stretch | 3449 - 3455 | core.ac.uk |

| Aromatic C-H Stretch | 3000 - 3100 | core.ac.uk |

| C=C Stretch (aromatic) | 1600 - 1750 | core.ac.ukresearchgate.net |

| Aromatic C-H In-plane Bend | 1000 - 1300 | core.ac.uk |

| Ring Breathing | 750 - 900 | researchgate.net |

| -NH₂ Wagging | 400 - 450 | core.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignments.rsc.orgrsc.orgmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectra of pyridine derivatives, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the aromatic ring. For instance, in related compounds, aromatic protons typically resonate in the range of δ 6.0-8.5 ppm. In 2-amino-6-methylpyridine, the aromatic protons appear at δ 7.288, 6.477, and 6.282 ppm. The methyl group protons on the pyridine ring usually appear as a singlet in the upfield region, for example, at δ 2.357 ppm for 2-amino-6-methylpyridine. The protons of the amino group often present as a broad singlet.

The ¹³C NMR spectra provide information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the nature and position of the substituents. For N-phenyl-6-methylpyridin-2-amine, the pyridine ring carbons resonate at δ 156.1, 148.1, 138.7, 108.8, and 108.1 ppm. rsc.org The methyl carbon typically appears at a much higher field, for instance, around δ 17.5 ppm in a similar tolyl-substituted aminopyridine. rsc.org The presence of a chlorine atom is expected to influence the chemical shifts of the adjacent carbon atoms due to its electronegativity and inductive effects.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Substituted Pyridines

| Nucleus | Chemical Shift Range (δ ppm) | Example Compound | Reference |

| Aromatic ¹H | 6.0 - 8.5 | 2-amino-6-methylpyridine | |

| -CH₃ ¹H | ~2.3 | 2-amino-6-methylpyridine | |

| Pyridine Ring ¹³C | 108 - 157 | N-phenyl-6-methylpyridin-2-amine | rsc.org |

| -CH₃ ¹³C | ~17.5 | N-(o-tolyl)pyridin-2-amine | rsc.org |

Mass Spectrometry for Molecular Identification and Derivatization Studies.miamioh.edunih.govlibretexts.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information.

For aliphatic amines, the molecular ion peak (M+) is typically an odd number, though it may be weak or absent. miamioh.edulibretexts.org A common fragmentation pathway is the loss of a hydrogen atom, resulting in an M-1 peak. miamioh.edu The most dominant fragmentation is often α-cleavage, where the largest alkyl group is preferentially lost. miamioh.edulibretexts.org For compounds containing chlorine, the presence of the ³⁷Cl isotope leads to a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak. miamioh.edu The primary fragmentation is often the loss of the halogen atom. miamioh.edu

Derivatization is frequently employed in mass spectrometry to enhance the volatility and thermal stability of analytes, particularly for polar compounds like amines. nih.gov Common derivatization strategies for amines include acylation. For instance, primary amine and hydroxyl groups can be tagged with a linear acyl chloride containing a tertiary amine tail. nih.gov This not only improves chromatographic separation but also enhances the signal response in electrospray ionization (ESI) mass spectrometry by increasing the proton affinity of the analyte. nih.gov Another common method is silylation, often following methoximation, to make polar metabolites more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

Computational Spectroscopic Analysis (e.g., Density Functional Theory-Calculated Vibrational Spectra).nih.govnih.govnih.govdergipark.org.tr

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool in the analysis of molecular structures and properties. DFT calculations can be used to predict and interpret vibrational spectra, providing a theoretical framework to support experimental findings. nih.govdergipark.org.tr

By employing methods such as B3LYP with basis sets like 6-311++G(d,p), researchers can calculate the optimized geometry, harmonic vibrational frequencies, and intensities of a molecule. nih.govnih.gov The calculated frequencies are often scaled to better match the experimental data, and the simulated infrared and Raman spectra can show excellent agreement with the observed spectra. nih.gov This computational approach aids in the complete vibrational assignment of the fundamental modes of the compound. nih.gov

The influence of substituents on the geometry and vibrational modes can also be systematically studied using DFT. nih.gov For instance, the effect of a bulky chlorine atom and a methyl group on the spectral characteristics of the pyridine ring can be theoretically evaluated. These computational studies not only confirm experimental assignments but can also predict spectra for unknown compounds and provide insights into molecular properties that are difficult to measure experimentally.

X-ray Crystallography in Structural Determination of Pyridine Derivatives.nih.govmdpi.comwikipedia.org

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. It provides accurate information on bond lengths, bond angles, and intermolecular interactions.

Pyridine itself crystallizes in an orthorhombic system. wikipedia.org The crystal structures of numerous pyridine derivatives have been determined, revealing how substituents influence the molecular packing and intermolecular interactions. nih.govmdpi.com For example, in the crystal structure of some 2-aminopyridine (B139424) derivatives, molecules can form dimers through N-H···N hydrogen bonds. mdpi.com These dimers can then be further linked by other interactions, such as C-H···π and halogen bonding (e.g., C-H···Cl), leading to the formation of layered structures. mdpi.com

The planarity of the pyridine ring and the orientation of its substituents are key structural features revealed by X-ray crystallography. For instance, in a methyl N-substituted pyridine derivative, the dihedral angle between the pyridine ring and an attached phenyl ring was found to be 9.86 (12)°. nih.gov The study of these crystal structures is crucial for understanding structure-property relationships in areas like materials science and drug design. mdpi.com

Table 3: Crystal System and Space Group for Pyridine and a Derivative

| Compound | Crystal System | Space Group | Reference |

| Pyridine | Orthorhombic | Pna2₁ | wikipedia.org |

| 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane | Monoclinic | P2₁/n | nih.gov |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31++G(d,p), are instrumental in optimizing the molecular geometry of 4-Chloro-6-methylpyridin-2-amine to its lowest energy state. nih.govmaterialsciencejournal.orgresearchgate.net

These calculations yield crucial information about the molecule's electronic properties, including the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map, for instance, can identify the electrophilic and nucleophilic sites within the molecule, which is vital for predicting its reactivity in chemical reactions. materialsciencejournal.orgmdpi.com In molecules with similar functionalities, DFT has been used to reproduce and understand the forces driving supramolecular assemblies. mdpi.com For this compound, such analysis would highlight the electronegative nitrogen and chlorine atoms as regions of negative potential, while the amine hydrogens would represent areas of positive potential, indicating their likely involvement in hydrogen bonding.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions, acting as the primary electron donor and acceptor, respectively. wikipedia.orgyoutube.compearson.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. nih.govwikipedia.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. wikipedia.org For compounds related to this compound, analysis has shown that the HOMO is often localized on the aminopyridine ring, while the LUMO may be distributed across the pyridine (B92270) system. mdpi.com Theoretical studies on similar structures allow for the calculation of this energy gap, providing a quantitative measure of the molecule's reactivity profile. nih.govmaterialsciencejournal.org

| Orbital/Concept | Description | Significance for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that contains electrons. pearson.com It functions as an electron donor. | Indicates the regions of the molecule most susceptible to electrophilic attack. Likely localized on the electron-rich amino group and pyridine ring. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is empty of electrons. pearson.com It functions as an electron acceptor. | Indicates the regions of the molecule most susceptible to nucleophilic attack. Likely distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atom. |

| HOMO-LUMO Gap (ELUMO - EHOMO) | The energy difference between the LUMO and HOMO. wikipedia.org | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.govwikipedia.org It is a key indicator of the molecule's potential to engage in charge transfer interactions. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals. This provides a clear chemical picture of intramolecular interactions, such as hyperconjugation and hydrogen bonding. rsc.org

For this compound, NBO analysis would quantify the delocalization of electron density between filled donor orbitals (e.g., the lone pair on the amino nitrogen) and empty acceptor orbitals (e.g., anti-bonding orbitals of the pyridine ring). This analysis reveals the stability imparted to the molecule by these charge-transfer interactions. It can also elucidate the nature of potential intramolecular hydrogen bonds, for example, between the amine hydrogen and the ring nitrogen, by examining the orbital overlaps and stabilization energies. Such analyses on related systems have been crucial for understanding the origins of conformational preferences. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.com

In the context of this compound, docking simulations could be used to explore its potential as an inhibitor for various biological targets, such as kinases or proteases, which are often implicated in disease. nih.govnih.gov The simulation calculates a docking score, typically in kcal/mol, which estimates the binding free energy. researchgate.net A lower (more negative) score suggests a stronger binding affinity. The simulation also reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the receptor's active site. mdpi.com Studies on similar heterocyclic compounds have successfully used this method to identify promising inhibitors for targets related to cancer and infectious diseases. nih.govmdpi.comresearchgate.net

| Target Protein | Example Ligand Type | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| CDK4/6 | Thiazolyl-pyrimidin-2-amine derivative | Not specified, but interactions studied | Lys43, Asp158 | nih.gov |

| COVID-19 Main Protease (6LU7) | Thiazole derivative | -8.6 | ASN 142, GLY 143, GLU 166 | mdpi.com |

| Acetylcholinesterase (4BDT) | Imidazopyridine derivative | -9.60 | Not specified | nih.gov |

This table presents example data from related compounds to illustrate the outputs of molecular docking simulations and does not represent data for this compound itself.

In Silico Approaches to Evaluate Drug-Like Properties

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to assess a molecule's "drug-likeness" and potential for bioavailability before committing to costly synthesis and experimental testing. nih.gov A common framework for this evaluation is Lipinski's Rule of Five, which outlines molecular properties that are common in orally active drugs.

Computed properties for this compound are available from public databases and can be used for such an assessment. nih.gov These descriptors include molecular weight, lipophilicity (XLogP3), and the number of hydrogen bond donors and acceptors. The compound's adherence to these guidelines suggests it possesses a favorable profile for further development as a potential therapeutic agent.

| Property | Value | Lipinski's Rule of Five Guideline | Adherence |

|---|---|---|---|

| Molecular Weight | 142.58 g/mol | ≤ 500 | Yes |

| Lipophilicity (XLogP3) | 1.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 (from -NH2) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (from N in ring, -NH2) | ≤ 10 | Yes |

| Polar Surface Area | 38.9 Ų | Not in Rule of 5 (typically < 140 Ų) | Yes |

Data sourced from PubChem CID 19050509. nih.gov

Biological Activity and Mechanistic Investigations of 4 Chloro 6 Methylpyridin 2 Amine Derivatives

Enzyme Inhibition Profiling

The ability of 4-Chloro-6-methylpyridin-2-amine derivatives to inhibit specific enzymes is a key area of investigation, revealing their potential as modulators of cellular signaling and metabolic pathways.

Tyrosine Phosphatase Inhibition by this compound

Research has identified this compound as an inhibitor of tyrosine phosphatase enzymes. These enzymes play a crucial role in cellular signal transduction by removing phosphate (B84403) groups from tyrosine residues on proteins. The inhibitory action of this compound is attributed to its ability to interact with the catalytic site of the enzyme through hydrogen bonding. This interaction blocks the enzyme's activity, thereby preventing it from dephosphorylating its target substrates.

Furthermore, derivatives of this compound have been investigated as inhibitors of other kinases. For instance, a patent for bicyclic kinase inhibitors describes the synthesis of this compound as a precursor to compounds tested for their ability to inhibit Pim2 kinase, a serine/threonine kinase. google.com The inhibitory activity in such assays is typically determined by measuring the half maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity in vitro. google.com

Inhibition of Enzymes in Bacterial Phosphorus Metabolism by this compound

In addition to their effects on mammalian enzymes, derivatives of this compound have demonstrated inhibitory activity against enzymes involved in bacterial phosphorus metabolism. This suggests a potential application for these compounds in the development of novel antibacterial agents. The structural analysis of the parent compound, also known as 2-Amino-4-chloro-6-methylpyridine, indicates the presence of two protonated amino groups and one protonated pyridine (B92270) group, which may contribute to its inhibitory effect on these bacterial enzymes.

Receptor Modulation by this compound Derivatives

The interaction of this compound derivatives with cellular receptors is another significant aspect of their biological profile. A patent has disclosed the use of these derivatives in the development of selective androgen receptor modulators (SARMs). Androgen receptors are critical in various physiological processes, and their modulation can have therapeutic effects. The patent describes compounds that interfere with or inhibit the binding of androgens to the androgen receptor.

Another patent highlights a derivative, 5-(aminomethyl)-4-chloro-6-methylpyridin-2-amine, as a component in the synthesis of plasma kallikrein inhibitors. google.com Plasma kallikrein is a serine protease involved in pathways such as inflammation and blood pressure regulation.

Structure-Activity Relationship (SAR) Studies of Substituted Derivatives

While specific, detailed structure-activity relationship (SAR) studies for a broad range of this compound derivatives are not extensively available in publicly accessible literature, research on related 2-amino-4-chloropyridine (B16104) derivatives provides valuable insights into how structural modifications can influence biological activity.

A study on new 2-amino-4-chloropyridine derivatives investigated their in vitro antimicrobial activity. This research provides foundational SAR data, demonstrating how different substitutions on the parent scaffold can impact the compound's effectiveness against various microorganisms. For example, the introduction of different aldehyde-derived Schiff bases at the amino group of 2-amino-4-chloropyridine resulted in a range of antimicrobial activities, suggesting that the nature of this substituent is a key determinant of biological function. researchgate.net

Although these findings are for a related class of compounds, they underscore the principle that modifications to the core structure of this compound are likely to have a significant impact on its biological activity. Further dedicated SAR studies on a wider array of its derivatives are necessary to fully elucidate the specific structural requirements for potent and selective activity against various enzymatic and receptor targets.

Role As a Synthetic Building Block and Intermediate

Applications in the Synthesis of Complex Organic Compounds

4-Chloro-6-methylpyridin-2-amine is a key precursor in the production of various complex organic compounds. Its utility is prominent in the agrochemical industry, where it functions as an essential intermediate in the manufacturing of certain sulfonylurea herbicides. These herbicides are critical for crop protection in agriculture.

In the pharmaceutical sector, the compound is employed in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is utilized in the development of some quinolone antibiotics, a major class of drugs for treating bacterial infections. pmarketresearch.com

A significant and well-documented application is its role as a key fragment in the synthesis of a new class of potent and orally active spirooxindole-based inhibitors of the Murine Double Minute 2 (MDM2) protein. One such complex molecule, designated AA-115/APG-115, was developed through an extensive structure-activity relationship (SAR) study. The synthesis of this potent anticancer agent relies on the foundational structure provided by this compound.

Scaffold Potential in Pharmaceutical Research

The pyridine (B92270) core of this compound represents a valuable scaffold in medicinal chemistry and pharmaceutical research. A scaffold is a core molecular structure upon which various functional groups can be systematically added to create a library of related compounds. This library can then be screened for biological activity, allowing researchers to identify promising new drug candidates.

The utility of this compound as a scaffold is exemplified by its use in the discovery of MDM2 inhibitors. Researchers utilized this aminopyridine fragment as a foundational platform to explore and optimize interactions with the target protein. By modifying other parts of the molecule while retaining the core scaffold, they were able to develop compounds with exceptionally high affinity and cellular activity. pmarketresearch.com This demonstrates the compound's potential as a privileged structure for generating novel compounds with therapeutic potential. The development of quinolone antibiotics and other bioactive molecules further underscores the versatility of this pyridine scaffold in accessing new chemical entities for pharmaceutical research. pmarketresearch.com

Development of Proprietary Drug Discovery Programs

The unique chemical properties of this compound have led to its incorporation into proprietary drug discovery programs. A prime example is the research and development effort that resulted in the discovery of the potent MDM2 inhibitor AA-115 (also known as APG-115).

This program, detailed in medicinal chemistry literature, systematically explored the structure-activity relationships of spirooxindole-based MDM2 inhibitors. The research culminated in the identification of compound 60 (AA-115/APG-115), which incorporates the this compound moiety. This compound exhibited very high binding affinity to the MDM2 protein, with a Ki value of less than 1 nM, and demonstrated potent activity in cellular assays. pmarketresearch.com The success of this program, which advanced the compound into Phase I clinical trials for cancer treatment, highlights how this compound can be a cornerstone of a successful, milestone-driven drug discovery project. pmarketresearch.com

Interactive Data Tables

Table 1: Research Findings on MDM2 Inhibitor AA-115/APG-115

| Parameter | Finding | Source |

|---|---|---|

| Compound Name | AA-115 / APG-115 (also referred to as compound 60 in the study) | pmarketresearch.com |

| Target | Murine Double Minute 2 (MDM2) | pmarketresearch.com |

| Binding Affinity (Ki) | < 1 nM | pmarketresearch.com |

| Key Building Block | This compound | pmarketresearch.com |

| Therapeutic Area | Oncology | pmarketresearch.com |

| Development Stage | Phase I Clinical Trials | pmarketresearch.com |

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| AA-115 / APG-115 |

| Halosulfuron-methyl |

Advanced Analytical Techniques in Research and Development

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Process Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical method for the purity assessment of 4-Chloro-6-methylpyridin-2-amine. It is also instrumental in monitoring the progress of the synthesis, ensuring that the reaction is proceeding as expected and helping to identify the optimal time for reaction termination.

In a typical quality control setting, the purity of this compound is determined by injecting a solution of the compound into an HPLC system. The compound travels through a column packed with a stationary phase, and a detector measures the compound as it elutes from the column. The purity is then calculated by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. A high purity level, often exceeding 98%, is crucial for its use in subsequent applications. For instance, a certificate of analysis for the isomeric compound 3-Amino-6-chloro-2-methylpyridine reported a purity of 99.89% as determined by HPLC, showcasing the high level of purity achievable and expected for such compounds.

During the synthesis process, HPLC can be used to monitor the consumption of starting materials and the formation of this compound. Small aliquots of the reaction mixture can be taken at various time points, quenched, and analyzed by HPLC. This allows chemists to track the reaction's progress in near real-time and make informed decisions about the reaction conditions.

While specific HPLC methods for this compound are often proprietary and developed in-house, methods for structurally similar compounds provide insight into the typical conditions used. For example, the analysis of a related compound, 4-Amino-2-chloropyridine, utilizes a reverse-phase HPLC method. youtube.com

| Parameter | Condition |

|---|---|

| Stationary Phase | C18 Reverse-Phase Column |

| Mobile Phase | Acetonitrile and Water with a buffer (e.g., formic acid or ammonium (B1175870) formate) |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

The retention time of this compound under a specific set of HPLC conditions is a key parameter for its identification. By comparing the retention time of the peak in the sample chromatogram to that of a known standard, the presence of the compound can be confirmed.

Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used to monitor the progress of chemical reactions, including the synthesis of this compound. iitg.ac.in Its primary advantage is the ability to quickly provide a qualitative assessment of the reaction mixture, allowing a chemist to observe the disappearance of starting materials and the appearance of the desired product.

To monitor a reaction by TLC, a small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a sealed container (a TLC chamber) with a shallow layer of a suitable solvent or solvent mixture (the eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase.

After the solvent has moved a sufficient distance up the plate, the plate is removed, dried, and visualized. Since aminopyridine derivatives are often colorless, visualization is typically achieved by exposing the plate to ultraviolet (UV) light, under which the compounds may appear as dark spots. The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

By comparing the spots on the TLC plate corresponding to the reaction mixture with spots of the starting materials and a reference standard of the product, a chemist can qualitatively determine the progress of the reaction. A completed reaction is often indicated by the disappearance of the starting material spot.

The choice of eluent is critical for achieving good separation of the components in the reaction mixture. For aminopyridines, a mixture of a relatively nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The exact ratio of these solvents is adjusted to achieve optimal separation.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel coated on glass or aluminum plates |

| Mobile Phase (Eluent) | A mixture of a nonpolar and a polar solvent (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) |

| Visualization | UV light (254 nm) |

| Rf Value | Dependent on the specific eluent system used |

Future Research Directions and Translational Perspectives

Exploration of New Synthetic Pathways for Enhanced Efficiency

The development of efficient, scalable, and cost-effective synthetic routes is paramount for the widespread application of 4-Chloro-6-methylpyridin-2-amine and its derivatives. While established methods exist, future research is geared towards improving yield, reducing hazardous reagent use, and simplifying purification processes.

Similarly, the synthesis of related chlorinated methylpyridines, such as 3-Amino-2-chloro-4-methylpyridine (CAPIC), a key intermediate for the HIV drug Nevirapine, has evolved from methods involving hazardous nitration to more complex but controlled multi-step pathways. google.comchemicalbook.com These newer routes often start from materials like ethyl cyanoacetate (B8463686) and involve cyclization, chlorination, and amidation steps. google.comchemicalbook.com Research aimed at discovering novel catalysts or reaction conditions could significantly shorten these pathways or improve the yields of critical steps like the Michael addition and cyclization, which have been reported as slow and low-yielding in some instances. google.com

Future synthetic strategies may also explore novel halogenation techniques to introduce the chlorine atom with greater regioselectivity and under milder conditions, minimizing the formation of dichlorinated or other unwanted byproducts. google.com

Design and Synthesis of Novel Biologically Active Derivatives

The 2-aminopyridine (B139424) scaffold, of which this compound is a key example, is a privileged structure in drug discovery. Derivatives have shown a wide spectrum of biological activities, and future research will continue to build upon this foundation to develop new therapeutic agents.

Anticancer Agents: The pyridine (B92270) and pyrimidine (B1678525) nuclei are central to the development of kinase inhibitors. nih.gov For example, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors with significant antiproliferative activity against cancer cell lines. nih.gov The synthesis of Dasatinib (BMS-354825) highlights the potential of using chlorinated aminopyrimidine structures as a core for developing orally active anticancer drugs. nih.gov Future work will likely involve modifying the substituents on the pyridine ring of this compound to target other kinases implicated in cancer, such as those in the PI3K/Akt/mTOR pathway. atlantis-press.com Quinoline derivatives, structurally related to pyridines, have also shown promise as anticancer agents by targeting topoisomerase, telomerase, and various protein kinases. researchgate.net This suggests that synthesizing quinoline-like structures from this compound could be a fruitful area of research.

Antimicrobial Agents: There is a pressing need for new antimicrobial agents, and pyridine derivatives are a promising source. Researchers have synthesized Schiff bases from 2-amino-4-chloropyridine (B16104) and various aldehydes, with some of the resulting compounds showing significant activity against both Gram-positive and Gram-negative bacteria. researchgate.net Further investigation into the structure-activity relationship (SAR) of these compounds could lead to the development of more potent antibacterial agents. researchgate.net Additionally, novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives have demonstrated both anticancer and antibacterial functions. nih.gov This dual activity makes them particularly interesting candidates for further development.

Other Therapeutic Areas: The versatility of the aminopyridine scaffold extends beyond oncology and infectious diseases. Derivatives are being explored as inhibitors of inducible nitric oxide synthase (iNOS), which is implicated in inflammatory diseases. nih.gov The development of radiolabeled iNOS inhibitors based on the 2-amino-4-methylpyridine (B118599) structure for use in positron emission tomography (PET) imaging demonstrates the potential for diagnostic applications. nih.gov Furthermore, related compounds like 3-Amino-6-chloro-2-methylpyridine are used as building blocks for pharmaceuticals targeting neurological disorders. chemimpex.com

The table below summarizes some of the biologically active derivatives synthesized from related chloro-amino-pyridine or -pyrimidine scaffolds, indicating the vast potential for creating novel compounds from this compound.

| Derivative Class | Starting Scaffold | Biological Activity/Target | Reference |

| Thiazole-5-carboxamides | 2-aminopyrimidinyl | Src/Abl Kinase Inhibition | nih.gov |

| Schiff Bases | 2-amino-4-chloropyridine | Antibacterial | researchgate.net |

| Pyridopyrimidines | Methyl substituted azachalcones | Anticancer, Antibacterial | nih.gov |

| 2-Arylvinylquinolines | 4-chloro-2-methylquinoline | Antiproliferative | nih.gov |

| 4-Hydroxyquinazolines | 4-Hydroxyquinazoline (B93491) | PARP Inhibition | mdpi.com |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is accelerating the discovery of new drug candidates. This integrated approach is particularly valuable for exploring the vast chemical space accessible from a starting material like this compound.

Computational Design and Screening: Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful tools for predicting the biological activity of novel compounds before they are synthesized. For example, in the development of new PARP inhibitors, molecular docking and dynamics simulations were used to understand how novel 4-hydroxyquinazoline derivatives bind to their target. mdpi.com These studies revealed that specific hydrogen bonds could be key to overcoming drug resistance. mdpi.com Similar in silico techniques can be applied to design derivatives of this compound that are optimized for binding to specific biological targets, such as kinase active sites or bacterial enzymes. This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

Advanced Experimental Validation: High-throughput screening (HTS) allows for the rapid experimental evaluation of large libraries of compounds against a panel of biological targets. By combining HTS with the computational design of derivative libraries based on the this compound scaffold, researchers can efficiently identify lead compounds. Furthermore, advanced analytical techniques are crucial for characterizing the synthesized molecules. Single-crystal X-ray crystallography, for instance, provides precise information about the three-dimensional structure of a compound, which is vital for understanding its interaction with biological macromolecules and for refining computational models. researchgate.netresearchgate.netnih.gov

The future of drug discovery and materials science involving this compound will increasingly rely on this iterative cycle of computational design, chemical synthesis, and experimental validation. This approach will enable the rational design of molecules with enhanced efficiency, improved biological activity, and tailored properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Chloro-6-methylpyridin-2-amine, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Step 1 : Start with a substituted pyridine precursor (e.g., 6-methylpyridin-2-amine). Introduce chlorine at the 4-position via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) under controlled temperature (0–25°C) in anhydrous dichloromethane .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

- Optimization : Adjust stoichiometry of chlorinating agents and reaction time to minimize byproducts (e.g., over-chlorination). Typical yields range from 15% to 40% for similar pyridine derivatives .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

- Methodology :

- NMR Analysis : Use and NMR to confirm substitution patterns. For example, the amine proton (-NH) typically appears as a broad singlet at δ 5.5–6.5 ppm, while aromatic protons show coupling patterns consistent with pyridine ring substitution .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Resolve the structure using SHELX software (e.g., SHELXL-2018/3 for refinement), ensuring R-factor < 0.05 for high reliability .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Methodology :

- Solubility : Test solubility in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform). Pyridine derivatives often exhibit moderate solubility in DMSO, facilitating reactions in aprotic conditions .

- Stability : Store under inert atmosphere (N/Ar) at –20°C to prevent degradation. Monitor via periodic NMR or HPLC to detect decomposition (e.g., oxidation of -NH groups) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

- Methodology :

- Step 1 : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the -NH group often acts as an electron donor .

- Step 2 : Simulate reaction pathways (e.g., electrophilic substitution at the 4-position) using transition-state analysis. Compare theoretical activation energies with experimental kinetic data to validate models .

Q. What strategies can resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodology :

- Data Reconciliation : Re-examine solvent effects in DFT calculations (e.g., using the polarizable continuum model). Adjust basis sets (e.g., 6-311++G(d,p)) to better replicate NMR chemical shifts .

- Experimental Validation : Perform variable-temperature NMR or isotope labeling to confirm dynamic processes (e.g., tautomerism) that may explain discrepancies .

Q. How can this compound serve as a ligand in coordination chemistry, and what metal complexes exhibit catalytic potential?

- Methodology :

- Ligand Design : Utilize the amine and pyridine nitrogen as binding sites. Synthesize complexes with transition metals (e.g., Cu(II), Pd(II)) under reflux in ethanol/water mixtures .

- Catalytic Screening : Test complexes in cross-coupling reactions (e.g., Suzuki-Miyaura). Characterize catalytic efficiency via turnover number (TON) and compare with established ligands like bipyridine .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodology :

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination. Compare derivatives with structural analogs (e.g., 6-aryl-pyrimidin-4-amine compounds showing 7–24% inhibition at 10 μM) .

- Mechanistic Studies : Perform flow cytometry to assess apoptosis induction or Western blotting to identify protein targets (e.g., kinases inhibited by pyridine derivatives) .

Methodological Notes

- Crystallography : SHELX software is preferred for small-molecule refinement due to its robustness with high-resolution data .

- DFT Validation : Cross-check computational results with experimental spectroscopic data to ensure accuracy .

- Safety : Follow protocols for handling chlorinated amines (e.g., use fume hoods, PPE) as per SDS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.